

Technical Guide: 3-Bromopiperidin-2-one (CAS 34433-86-8)

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Compound of Interest

Compound Name: 3-Bromopiperidin-2-one

Cat. No.: B1266126

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopiperidin-2-one is a halogenated lactam and a derivative of piperidine. Its chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group within a cyclic amide framework, makes it a potentially valuable building block in synthetic organic and medicinal chemistry. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds, suggesting that derivatives such as **3-Bromopiperidin-2-one** could serve as key intermediates in the development of novel therapeutic agents. This document provides a comprehensive overview of the known properties, proposed synthesis, and potential applications of **3-Bromopiperidin-2-one**.

Chemical and Physical Properties

Limited experimental data for **3-Bromopiperidin-2-one** is available in the public domain. The following tables summarize the available computed and general properties for this compound.

Table 1: General Information

Property	Value	Source
CAS Number	34433-86-8	[1]
Molecular Formula	C ₅ H ₈ BrNO	[1]
Molecular Weight	178.03 g/mol	[1]
IUPAC Name	3-bromopiperidin-2-one	[1]
Synonyms	3-Bromo-2-piperidinone	[1]

Table 2: Computed Physical Properties

Property	Value	Source
XLogP3-AA	0.9	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	0	[1]
Exact Mass	176.97893 g/mol	[1]
Monoisotopic Mass	176.97893 g/mol	[1]
Topological Polar Surface Area	29.1 Å ²	[1]
Heavy Atom Count	8	[1]
Complexity	105	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3-Bromopiperidin-2-one** are not readily available in published literature. The following sections provide a proposed synthetic route and general analytical methodologies based on standard organic chemistry techniques.

Proposed Synthesis: Electrophilic Bromination of 2-Piperidone

A plausible method for the synthesis of **3-Bromopiperidin-2-one** is the direct α -bromination of 2-piperidone. This reaction typically involves the formation of an enolate or enol intermediate, which then reacts with an electrophilic bromine source.

Reaction Scheme:

Caption: Proposed synthesis of **3-Bromopiperidin-2-one** via bromination.

Detailed Protocol:

- **Enolate Formation:** To a solution of 2-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithium enolate.
- **Bromination:** A solution of an electrophilic bromine source, such as N-bromosuccinimide (NBS) (1.1 eq), in anhydrous THF is then added dropwise to the enolate solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
- **Workup and Purification:** Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford **3-Bromopiperidin-2-one**.

Proposed Analytical Methods

The successful synthesis and purity of **3-Bromopiperidin-2-one** would be confirmed using standard analytical techniques.

Caption: Analytical workflow for product characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring. The proton at the C3 position, being adjacent to the bromine atom, would likely appear as a downfield multiplet. The protons on C4, C5, and C6 would also exhibit characteristic splitting patterns. The N-H proton would likely appear as a broad singlet.
 - ^{13}C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the carbon atoms of the piperidine ring. The C2 carbon (carbonyl) would be the most downfield signal. The C3 carbon, bonded to the electronegative bromine atom, would also be shifted downfield compared to the other methylene carbons.
- Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M^+) and the $(\text{M}+2)^+$ peak with an approximate 1:1 ratio, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would provide information about the functional groups present. Key expected absorption bands include a strong carbonyl ($\text{C}=\text{O}$) stretch of the lactam at approximately $1650\text{--}1680\text{ cm}^{-1}$, an N-H stretching vibration around $3200\text{--}3400\text{ cm}^{-1}$, and C-H stretching vibrations of the methylene groups below 3000 cm^{-1} . The C-Br stretch would likely appear in the fingerprint region (below 800 cm^{-1}).

Potential Applications in Drug Development

While specific biological activities for **3-Bromopiperidin-2-one** have not been reported, its structural features suggest several potential applications in medicinal chemistry. The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved drugs targeting a wide range of biological systems.

The reactive bromine atom at the 3-position allows for a variety of chemical modifications, making it a versatile intermediate for the synthesis of compound libraries. Potential synthetic transformations include:

- **Nucleophilic Substitution:** The bromide can be displaced by various nucleophiles (e.g., amines, thiols, azides) to introduce diverse functional groups and build more complex molecular architectures.
- **Cross-Coupling Reactions:** The C-Br bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds.

These synthetic handles could be exploited to generate novel piperidine-based compounds for screening against various biological targets, including enzymes, receptors, and ion channels.

Safety and Handling

Based on available safety data, **3-Bromopiperidin-2-one** is considered a hazardous substance.

Table 3: GHS Hazard Statements

Hazard Code	Statement
H302	Harmful if swallowed. [1]
H314	Causes severe skin burns and eye damage.
H315	Causes skin irritation. [1]
H319	Causes serious eye irritation. [1]
H335	May cause respiratory irritation. [1]

Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
- Avoid contact with skin and eyes.

- In case of contact, immediately flush the affected area with plenty of water.
- Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

3-Bromopiperidin-2-one is a chemical compound with significant potential as a synthetic intermediate in medicinal chemistry and drug discovery. While experimental data on its properties and synthesis are currently limited in the public domain, its structural features suggest that it can be a valuable tool for the generation of novel piperidine-based molecules. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

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References

- 1. 3-Bromopiperidin-2-one | C₅H₈BrNO | CID 118171 - PubChem [pubchem.ncbi.nlm.nih.gov]
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